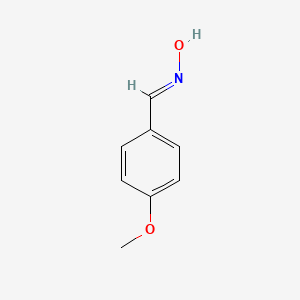

4-Methoxybenzaldehyde oxime

Beschreibung

Significance of Oxime Functionality in Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in organic synthesis. numberanalytics.com Its importance stems from its versatile reactivity, allowing it to serve as a precursor for various other functional groups, including amines, nitriles, and amides. numberanalytics.com Oximes are pivotal in the construction of complex molecules and are frequently employed in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. numberanalytics.comrsc.org Furthermore, the oxime group can act as a directing group in various reactions and can be used to protect aldehyde and ketone functionalities during multi-step synthetic sequences. The ability of oximes to form stable complexes with metal ions also makes them significant in coordination chemistry and catalysis. rsc.org

Overview of Aromatic Oximes in Research

Aromatic oximes, a subclass of oximes where the carbon of the C=N-OH group is part of an aromatic ring, are of particular interest in research. They serve as crucial intermediates in the synthesis of a variety of organic compounds. chemimpex.com The electronic properties of the aromatic ring can influence the reactivity of the oxime group, leading to a broad spectrum of applications. In materials science, aromatic oximes are investigated for the development of polymers and other materials with specific properties. numberanalytics.com Their ability to form metal complexes is also exploited in the creation of catalysts and magnetic materials. rsc.org

Scope and Research Focus on 4-Methoxybenzaldehyde (B44291) Oxime

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a specific aromatic oxime that has garnered considerable attention in the scientific community. chemimpex.com The presence of the methoxy (B1213986) group on the benzene (B151609) ring enhances its reactivity and solubility, making it a valuable tool in organic synthesis. chemimpex.com Research on this compound is multifaceted, encompassing its synthesis, structural analysis, and its utility as a precursor in the preparation of more complex molecules. It is particularly valued in medicinal chemistry and materials science for its ability to form stable derivatives that can be further functionalized. chemimpex.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various chemical processes.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ nih.govnist.gov |

| Molecular Weight | 151.16 g/mol nih.gov |

| CAS Number | 3717-21-3 nih.gov |

| IUPAC Name | (NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine nih.gov |

Synthesis and Reactions of this compound

The synthesis of this compound is a well-established process in organic chemistry, typically involving the reaction of 4-methoxybenzaldehyde with hydroxylamine (B1172632).

A common laboratory method involves dissolving 4-methoxybenzaldehyde in a suitable solvent, such as methanol (B129727), and then adding hydroxylamine hydrochloride and a base like sodium acetate (B1210297) in water. rsc.org The reaction is typically stirred at room temperature. rsc.org

One innovative approach involves the use of a microfluidic chip for the synthesis. This method, a phase-transfer reaction between 4-methoxybenzaldehyde and hydroxylammonium chloride, has demonstrated advantages such as faster reaction rates and lower consumption of reactants compared to traditional batch systems. jlu.edu.cn

This compound serves as a key intermediate in various chemical reactions. For instance, it can be dehydrated to produce 4-methoxybenzonitrile (B7767037). google.com This "one-pot" method involves the initial formation of the oxime, followed by dehydration using an agent like thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride. google.com

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of this compound have been the subject of detailed investigation.

Spectroscopic Data:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound in DMSO-d₆ shows characteristic signals for the protons in the molecule. researchgate.net

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the O-H and C=N bonds of the oxime group. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have also been used to analyze the conformational, spectroscopic, and optical properties of this compound. researchgate.nettandfonline.com These theoretical calculations provide insights into the molecule's stability, electronic structure, and reactivity. researchgate.net

Applications in Research

The versatility of this compound makes it a valuable compound in several areas of chemical research.

Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of a wide range of organic molecules. chemimpex.com Its ability to be transformed into other functional groups is a key aspect of its utility. For example, it is a precursor in the synthesis of 4-methoxybenzonitrile. google.com It also participates in reactions such as the asymmetric oxa-Michael addition to nitroalkenes, a reaction that can be catalyzed by organocatalysts. researchgate.net

Pharmaceutical and Medicinal Chemistry

The oxime functional group is present in a number of biologically active compounds. mdpi.com Consequently, this compound and its derivatives are of interest in pharmaceutical development. chemimpex.com The ability to functionalize the oxime group allows for the creation of libraries of compounds that can be screened for potential therapeutic activity. chemimpex.com

Materials Science

In the field of materials science, aromatic oximes like this compound are explored for the synthesis of novel polymers and other materials. numberanalytics.com The potential for these compounds to form metal complexes also opens up possibilities for creating materials with interesting magnetic or catalytic properties. evitachem.com

Analytical Chemistry

This compound can also be employed as a reagent in analytical chemistry. chemimpex.com Its reaction with certain analytes can lead to the formation of colored or electroactive products, enabling their detection and quantification.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOSHPAYNZBSFO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303874 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-21-3, 3235-04-9, 3717-22-4 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syn-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | anti-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 4 Methoxybenzaldehyde Oxime

Established Synthetic Routes to 4-Methoxybenzaldehyde (B44291) Oxime

The formation of 4-Methoxybenzaldehyde oxime is most traditionally achieved through the condensation of 4-Methoxybenzaldehyde with hydroxylamine (B1172632) or its salts. evitachem.com This foundational reaction has been adapted into various methodologies, including straightforward one-step processes and more complex procedures designed for specific outcomes.

Condensation Reactions with Hydroxylamine and Its Salts

The most common and direct method for synthesizing this compound is the reaction of 4-Methoxybenzaldehyde with hydroxylamine hydrochloride. evitachem.comarpgweb.com This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be facilitated by the presence of a base to neutralize the hydrochloric acid liberated during the reaction. evitachem.comarpgweb.com The reaction rate is pH-dependent, and bases like sodium hydroxide, potassium hydroxide, or pyridine (B92270) can be employed. arpgweb.comrsc.org The reaction is generally conducted at temperatures ranging from room temperature to reflux, with reaction times varying from a few minutes to several hours to ensure complete conversion. evitachem.comarpgweb.com

A typical laboratory-scale synthesis involves stirring a mixture of 4-methoxybenzaldehyde, hydroxylamine hydrochloride, and a base like potassium carbonate in methanol. koreascience.kr The product can then be isolated and purified through techniques such as recrystallization or chromatography. evitachem.com

| Reagents | Base | Solvent | Temperature | Yield | Reference |

| 4-Methoxybenzaldehyde, Hydroxylamine hydrochloride | Potassium carbonate | Methanol | Reflux | Good to Excellent | koreascience.kr |

| 4-Methoxybenzaldehyde, Hydroxylamine hydrochloride | Sodium hydroxide | Water/Ethanol | Room Temperature | Quantitative | rsc.org |

| 4-Methoxybenzaldehyde, Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | Not specified | arpgweb.com |

"One-Pot" Methodologies for this compound Formation

Another example of a one-pot synthesis involves the reaction of benzaldehyde (B42025) or acetophenone, a hydroxylamine salt, potassium hydroxide, and an alkyl halide in aqueous DMSO to form oxime ethers. tandfonline.comtandfonline.com This methodology could be adapted for 4-methoxybenzaldehyde to directly produce O-alkylated oxime ethers in a single step. These reactions are often rapid, with high yields, and are driven by the heat generated from the dissolution of potassium hydroxide. tandfonline.com

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for oxime synthesis, focusing on improved selectivity and environmental friendliness.

Chemo- and Regioselective Preparations

The selective synthesis of a specific isomer of an oxime, or the preferential reaction of an aldehyde in the presence of a ketone, are examples of chemo- and regioselectivity. For instance, methods have been developed for the regioselective synthesis of (E)-oximes from aldehydes and ketones using ferric chloride under solvent-free conditions. researchgate.net While not specific to this compound, such methods highlight the potential for controlling the stereochemical outcome of the oximation reaction. The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with applications in synthesizing complex molecules. nih.gov

Green Chemistry Approaches in Oxime Synthesis

In line with the principles of green chemistry, several environmentally benign methods for oxime synthesis have been reported. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents. One such method involves the solvent-free synthesis of aldoximes and ketoximes by grinding the reactants with a catalyst like bismuth(III) oxide (Bi2O3) at room temperature. nih.govnih.gov This "grindstone chemistry" approach is rapid, efficient, and minimizes waste. nih.govnih.gov

Another green approach utilizes natural acids, such as those found in citrus fruit juice, as catalysts for oxime synthesis in aqueous media. ijprajournal.com The use of water as a solvent and a natural catalyst significantly reduces the environmental impact of the synthesis. ijprajournal.com Furthermore, solvent-free methods using microwave irradiation in the presence of catalysts like zinc oxide have also been developed for the clean synthesis of aldoximes. nih.gov

| Method | Catalyst | Conditions | Advantages | Reference |

| Grindstone Chemistry | Bi2O3 | Solvent-free, Room temperature | Rapid, Environmentally safe, High yield | nih.govnih.gov |

| Natural Acid Catalysis | Citrus Limetta fruit juice | Aqueous media | Environmentally benign | ijprajournal.com |

| Microwave Irradiation | Zinc Oxide | Solvent-free, 80°C | Clean reaction | nih.gov |

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity. In the context of this compound synthesis, various catalytic systems have been explored.

Aniline has been shown to be an effective catalyst for the rapid and high-yielding chemoselective ligation of aromatic aldehydes with amine nucleophiles to form oximes. nih.gov This catalysis is particularly effective for reactions at neutral pH. nih.gov Lewis acids, such as BF3·OEt2, have been used to catalyze the reaction of oximes with other molecules, indicating their potential role in facilitating reactions involving the oxime functional group. thieme-connect.com

Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. For example, SnII-Mont K10, a clay-based catalyst, has been used for the synthesis of related isoxazolone derivatives from 4-methoxybenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) under ultrasound irradiation. tandfonline.com This highlights the potential for using solid acid catalysts in the synthesis of this compound and its derivatives.

The development of Brønsted acid-catalyzed transoximation reactions provides an alternative route to oxime synthesis that avoids the use of hydroxylamine salts, which require a stoichiometric amount of base. rsc.org This method allows for the transfer of an oxime group from a donor molecule to an acceptor aldehyde or ketone under mild, catalytic conditions. rsc.org

Transition Metal Catalysis for Oxime Formation

While the direct formation of oximes from aldehydes and hydroxylamine is often efficient without a metal catalyst, transition metals play a crucial role in subsequent transformations of the oxime group. For instance, palladium(0)-catalyzed reactions of oxime esters have been developed for the synthesis of primary anilines. rsc.org Copper-catalyzed systems have also been employed in the synthesis of highly substituted pyridines and pyrroles from oxime acetates. rsc.org These catalytic processes often involve the N-O bond of the oxime functionality, highlighting the versatility of the oxime group in transition metal-mediated C-H functionalization and cross-coupling reactions. rsc.org

Organic Catalysis in Oximation Reactions

The formation of oximes and their ether derivatives can be facilitated by organic catalysts. Aniline and its derivatives are recognized as effective catalysts for oxime and hydrazone formation. nih.gov The mechanism involves the formation of a tetrahedral intermediate through the nucleophilic attack of hydroxylamine on the carbonyl carbon, a process that can be accelerated by general acid catalysis. nih.gov In some synthetic protocols for related oxime ethers, organic bases like triethylamine (B128534) or pyridine are used to adjust the pH of the reaction medium, which can influence the reaction rate and outcome. google.com

Lewis Acid Catalyzed Transformations Utilizing this compound

This compound can serve as a nucleophile in Lewis acid-catalyzed reactions. A notable application is the SN2-type ring-opening of activated aziridines. In a study, various Lewis acids were screened, with boron trifluoride etherate (BF3·OEt2) proving to be the most effective catalyst for the reaction between N-tosyl-2-phenylaziridine and this compound, yielding the corresponding oxime amino ether in 83% yield. thieme-connect.com Other Lewis acids like Scandium(III) triflate (Sc(OTf)3) and Zinc(II) triflate (Zn(OTf)2) also catalyzed the reaction, though with lower efficiency. thieme-connect.com This methodology provides a route to structurally diverse oxime amino ethers, which are valuable synthetic intermediates. thieme-connect.com In a different context, cerium(III) chloride heptahydrate (CeCl3·7H2O) has been reported as an eco-friendly Lewis acid catalyst for the synthesis of methoxime derivatives from aromatic aldehydes. royalsocietypublishing.org Similarly, manganese(II) chloride tetrahydrate (MnCl2.4H2O) has been shown to be an efficient catalyst for the methoximation of aromatic aldehydes and ketones. nih.gov

Table 1: Lewis Acid Catalyzed Ring Opening of Activated Aziridines with this compound thieme-connect.com

| Entry | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bi(OTf)3 | 20 | CH2Cl2 | rt | 3.5 | 45 |

| 2 | In(OTf)3 | 20 | CH2Cl2 | rt | 3.0 | 62 |

| 3 | Cu(OTf)2 | 20 | CH2Cl2 | rt | 3.0 | 58 |

| 4 | Sc(OTf)3 | 20 | CH2Cl2 | rt | 2.5 | 53 |

| 5 | Zn(OTf)2 | 20 | CH2Cl2 | rt | 1.5 | 68 |

| 6 | Yb(OTf)3 | 20 | CH2Cl2 | rt | 4.0 | 41 |

| 7 | Mg(OTf)2 | 20 | CH2Cl2 | rt | 12 | No reaction |

| 8 | BF3·OEt2 | 40 | CH2Cl2 | 0 to rt | 1.0 | 76 |

| 9 | BF3·OEt2 | 20 | CH2Cl2 | 0 to rt | 1.0 | 83 |

Stereoselective Synthesis of this compound Isomers

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative stability and interconversion of these isomers are influenced by factors such as pH. researchgate.net Kinetic studies on the hydrolysis and isomerization of (E)- and (Z)-p-methoxybenzaldehyde oximes in aqueous acidic solutions have shown that the two isomers interconvert through a common tetrahedral intermediate. researchgate.net At low acid concentrations, the (E)-isomer is favored, with an equilibrium constant ([E]/[Z]) of 8 for the neutral oximes. researchgate.net

The stereoselective synthesis of a specific isomer is crucial in many applications, particularly in the synthesis of biologically active molecules. For instance, in the synthesis of steviol-based diterpene 1,3-aminoalcohols, 4-methoxybenzaldehyde was reacted with a primary aminoalcohol to form a Schiff base, which was then reduced with sodium borohydride (B1222165) (NaBH4) to yield the desired aminoalcohol derivative. mdpi.com While this specific example focuses on the subsequent reaction, the stereochemistry of the initial oxime can influence the stereochemical outcome of the final product. In another study, the synthesis of allo-gibberic acid-based 1,3-aminoalcohols involved the reductive alkylation of a primary aminoalcohol with various aldehydes, including 4-methoxybenzaldehyde, where the formation of a Schiff base intermediate is a key step. rsc.org The stereoselectivity of such reactions can be influenced by the choice of reagents and reaction conditions.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-Methoxybenzaldehyde (B44291) Oxime in solution, offering precise information on the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the constituent protons and differentiating between the (E)- and (Z)-isomers of 4-Methoxybenzaldehyde Oxime. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

For the (E)-isomer, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the different protons in the molecule. rsc.orgfigshare.comamazonaws.com The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet, while the aromatic protons exhibit a characteristic splitting pattern due to their coupling. The oxime proton (-OH) often presents as a broad singlet. figshare.com The differentiation between the (E)- and (Z)-isomers can be achieved by observing the chemical shift of the aldehydic proton (CH=N). In the (Z)-isomer, this proton is in closer proximity to the hydroxyl group, leading to a different chemical shift compared to the (E)-isomer. rsc.org

A representative ¹H NMR data for (E)-4-Methoxybenzaldehyde Oxime is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| CH=N | 8.11 | s | - | rsc.org |

| Aromatic (ortho to C=N) | 7.52 | d | 8.7 | rsc.orgamazonaws.com |

| Aromatic (meta to C=N) | 6.91 | d | 8.7 | rsc.orgamazonaws.com |

| OCH₃ | 3.84 | s | - | rsc.orgamazonaws.com |

| OH | 8.05 | br s | - | figshare.com |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The spectrum of the (E)-isomer displays distinct signals for the methoxy carbon, the aromatic carbons, and the iminic carbon (C=N). rsc.org

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atom in the oxime group. The chemical shift of the nitrogen atom is sensitive to the stereochemistry around the C=N double bond, making it a useful tool for isomer differentiation. nih.gov

Here is a summary of the ¹³C NMR chemical shifts for (E)-4-Methoxybenzaldehyde Oxime:

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=N | 150 | rsc.org |

| Aromatic (C-O) | 161.3 (Calculated) | |

| Aromatic (C-C=N) | 125.9 | rsc.org |

| Aromatic (CH ortho to OCH₃) | 129 | rsc.org |

| Aromatic (CH meta to OCH₃) | 114 | rsc.org |

| OCH₃ | 55 | rsc.org |

Note: Some values may be from theoretical calculations and should be confirmed with experimental data.

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound and provides valuable structural information. nist.govaip.org

The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 151, corresponding to its molecular weight. nih.govnist.gov Common fragmentation pathways involve the loss of small neutral molecules such as H₂O, CO, and CH₃O. Analysis of the fragment ions helps in confirming the presence of the methoxy group and the aromatic ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are excellent for identifying functional groups and for "fingerprinting" the compound.

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3300-3100 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group. rsc.orgkoreascience.kr The C=N stretching vibration appears in the range of 1600-1650 cm⁻¹. rsc.orgorientjchem.org Other significant bands include those for the aromatic C-H stretching, C=C aromatic ring stretching, and the C-O stretching of the methoxy group. rsc.org

A summary of key IR absorption bands is provided below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H stretch | 3353 | rsc.org |

| C-H stretch (aromatic) | ~3000 | koreascience.kr |

| C=N stretch | 1606 | rsc.org |

| C=C stretch (aromatic) | 1513 | rsc.org |

| C-O stretch (methoxy) | 1253 | rsc.org |

| N-O stretch | ~956 | rsc.orgorientjchem.org |

Electronic Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The methoxy group, being an electron-donating group, influences the position and intensity of these absorption bands. The optical properties, including the energy gap and nonlinear optical (NLO) properties, have been investigated in different solvents. tandfonline.com The solvent can affect the electronic transitions, leading to shifts in the absorption maxima. tandfonline.com

X-ray Crystallography and Crystal Engineering of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. researchgate.netufp.ptresearchgate.netufp.pt

The crystal structure of this compound reveals the planarity of the molecule and the specific conformation of the oxime and methoxy groups. researchgate.netresearchgate.net The oxime group is a versatile functional group in crystal engineering as it can act as both a hydrogen-bond donor (O-H) and acceptor (N and O), leading to the formation of various supramolecular assemblies like dimers and catemers through O-H···N or O-H···O hydrogen bonds. scispace.comacs.orgpsu.edursc.orgrsc.org The study of its derivatives allows for the systematic modification of these interactions to control the crystal packing and design new materials with desired properties. researchgate.netufp.ptresearchgate.netacs.orgpsu.edursc.org The interplay of different functional groups and their resulting hydrogen-bonding patterns are crucial in the field of crystal engineering. scispace.comrsc.org

Solid-State Conformations and Polymorphism

The molecular structure of this compound is characterized by a planar configuration, a common feature for aromatic compounds. evitachem.com In the solid state, the molecule typically adopts the (E)-configuration about the C=N bond. Structural studies of related methoxybenzaldehyde oxime derivatives indicate that the conformation is influenced by the position of the methoxy group. nih.goviucr.org For instance, in a study of four (E)-methoxybenzaldehyde oxime derivatives, it was found that the arrangement of the 2-methoxy group and the hydrogen atom of the oxime unit is s-cis in 2-methoxybenzaldehyde (B41997) oxime, 2,3-dimethoxybenzaldehyde (B126229) oxime, and 2,4-dimethoxybenzaldehyde (B23906) oxime. nih.goviucr.org In contrast, for 2,5-dimethoxybenzaldehyde (B135726) oxime, two independent molecules in the asymmetric unit both exhibit an s-trans arrangement. nih.goviucr.org

While comprehensive studies on the polymorphism of this compound are not extensively documented in the reviewed literature, the existence of different crystalline forms is a possibility for oximes, influenced by crystallization conditions. The planarity of the molecule is a consistent feature, with the hydroxyl groups in related salicylaldoxime (B1680748) derivatives being essentially coplanar with the attached phenyl ring. iucr.org The interplanar angle between the C=N—O moiety and the phenyl ring in these related compounds can vary, suggesting some degree of conformational flexibility. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 8.8037 |

| b (Å) | 12.1484 |

| c (Å) | 12.9823 |

| α (°) | 75.275 |

| β (°) | 81.075 |

| γ (°) | 80.746 |

| Cell Volume (ų) | 1315.9 |

| Source: Crystallography Open Database. crystallography.net |

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. ufp.ptrsc.org The oxime group (C=N-OH) is a key player in forming these interactions.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. rsc.org The strength of these interactions is dependent on the electron density of the π orbitals, which can be modulated by substituents on the aromatic ring. rsc.org In some related structures, centroid-centroid distances for π-π stacking are observed to be around 3.7 to 3.8 Å, with a significant ring slippage. iucr.org These interactions, in conjunction with hydrogen bonds, create robust three-dimensional supramolecular arrays. nih.gov

| Interaction Type | Description | Observed Geometry Examples |

| O-H···N Hydrogen Bond | Forms dimers and chains, crucial for primary structure formation. researchgate.net | R₂²(6) dimers, C(3) chains. nih.goviucr.orgresearchgate.net |

| O-H···O Hydrogen Bond | Occurs between the oxime hydroxyl and other oxygen-containing groups like methoxy or hydroxyl substituents. iucr.org | Can lead to the formation of C(9) chains. iucr.org |

| C-H···O Hydrogen Bond | Weaker interactions that contribute to the overall 3D packing. nih.gov | Links molecules into more complex networks. researchgate.net |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. rsc.org | Centroid-centroid distance of ~3.79 Å with a slippage of ~1.57 Å in a related compound. iucr.org |

| Source: Multiple scientific publications. nih.goviucr.orgiucr.orgrsc.orgresearchgate.netresearchgate.net |

Hirshfeld Surface Analysis and Fingerprint Plots in Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. ufp.ptnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. The normalized contact distance (d_norm) is particularly useful, as it highlights regions of significant intermolecular interactions, which appear as red spots on the surface. iucr.org

Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. ufp.ptresearchgate.net These plots display the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The distribution and shape of the points on the plot are characteristic of specific interactions. For instance, sharp spikes often indicate hydrogen bonds (O···H/H···O contacts), while other regions can correspond to H···H, C···H/H···C, and C···C contacts. iucr.orgiucr.org

In studies of methoxybenzaldehyde oxime derivatives, Hirshfeld analysis has shown that the presence of methoxy groups influences the percentage of contacts involving oxygen atoms. iucr.org The analysis can also differentiate between crystal structures that are dominated by chain formation versus those that form dimers, with the former showing higher percentages of H···H and C···C contacts and lower percentages of H···C/C···H contacts. iucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Methoxybenzaldehyde Oxime Derivatives (Note: This table presents generalized findings from a study on four methoxybenzaldehyde oxime derivatives, as specific percentages for the 4-methoxy isomer were not individually detailed.)

| Contact Type | General Observations |

| O···H / H···O | Significant contribution, appearing as distinct spikes in the fingerprint plot, indicative of hydrogen bonding. iucr.org |

| H···H | Generally a large contributor to the overall surface contacts. iucr.org |

| C···H / H···C | Represents a significant portion of the intermolecular contacts. iucr.org |

| C···C | Present in the fingerprint plots, indicating π-π stacking interactions. iucr.org |

| Source: Acta Crystallographica Section E. iucr.orgiucr.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Quantum chemical calculations are fundamental to understanding the behavior of 4-Methoxybenzaldehyde (B44291) oxime at a molecular level. Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent methods used for these calculations. nih.gov DFT, particularly with the B3LYP functional, is widely used to study the structural and spectroscopic properties of oxime molecules. tandfonline.comresearchgate.net These methods are instrumental in determining the optimized molecular geometry, vibrational frequencies, and other electronic properties. nih.gov

For instance, studies on similar oxime derivatives have utilized the DFT/B3LYP method to obtain optimized geometrical parameters and calculate harmonic vibrational frequencies. researchgate.net The Hartree-Fock method, often used in conjunction with DFT, provides a foundational level of theory for these calculations. nih.gov

Basis Set Selection and Level of Theory Optimization

The accuracy of quantum chemical calculations heavily relies on the choice of the basis set and the level of theory. For 4-Methoxybenzaldehyde oxime and related compounds, the 6-311++G(d,p) basis set is frequently employed with the DFT/B3LYP method to achieve reliable results for conformational analyses and spectroscopic properties. tandfonline.comresearchgate.net This combination has been shown to provide a good balance between computational cost and accuracy for determining the most probable geometries of such molecules. tandfonline.com In some studies, other basis sets like 6-31G(d,p) have also been used, with the scaled B3LYP/6-31G(d,p) results showing good agreement with experimental values. researchgate.net The selection of an appropriate basis set, which includes diffuse and polarization functions, is crucial for accurately modeling phenomena like hydrogen bonding. core.ac.uk

Conformational Landscape Analysis and Energy Minima of this compound

This compound can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable structures, which correspond to energy minima on the potential energy surface. For this compound, due to the double bond between the carbon and nitrogen atoms, (E) and (Z) geometric isomers exist. ontosight.ai

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution

The electronic properties of this compound are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule can be easily excited and is more reactive. researchgate.net

Calculations for similar molecules have shown that the HOMO-LUMO energy gap can confirm charge transfer within the molecule, indicating its potential for nonlinear optical (NLO) activity. researchgate.netmdpi.com The distribution of these frontier molecular orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). tandfonline.com Mulliken population analysis is also employed to calculate the charge distribution on the atoms within the molecule. researchgate.net

Reactivity Descriptors and Electrostatic Potential Mapping

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and softness, which can be calculated from the HOMO and LUMO energies. semanticscholar.org The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. mdpi.com

The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. mdpi.com Red areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas indicate positive potential, representing electron-poor regions prone to nucleophilic attack. mdpi.com For molecules similar to this compound, the MEP analysis helps in understanding intermolecular interactions and predicting reactive sites. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. tandfonline.comuni-muenchen.de NBO analysis transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

Nonlinear Optical (NLO) Property Prediction and Investigation

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov

Key parameters for NLO activity include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large first-order hyperpolarizability is a key indicator of a high potential for NLO applications. mdpi.com For molecules to exhibit significant NLO properties, they often possess an electron donor and an electron acceptor group connected by a π-conjugated system, leading to intramolecular charge transfer. nih.gov Theoretical calculations on molecules with similar structural motifs to this compound have been performed to compute these NLO properties and assess their potential as NLO materials. researchgate.netmdpi.comresearchgate.net

Spectroscopic Property Simulations (Vibrational, NMR, UV-Vis)

The theoretical investigation of this compound's spectroscopic properties has been effectively carried out using computational chemistry methods, primarily centered around Density Functional Theory (DFT). These simulations provide valuable insights into the molecule's electronic structure and behavior, offering a powerful complement to experimental data.

A significant study on this compound employed DFT with the B3LYP functional and a 6–311++G(d,p) basis set for geometry optimization and the simulation of its various spectra. tandfonline.comresearchgate.net This approach has proven successful in yielding theoretical data that aligns well with experimental findings. researchgate.net

Vibrational Spectroscopy: Theoretical vibrational spectra, corresponding to experimental FT-IR and FT-Raman spectra, have been calculated to assign the fundamental vibrational modes of the compound. For the related compound 4-methoxybenzaldehyde, these calculations have been performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set, and the resulting assignments show good agreement with experimental observations. Similar computational approaches are applied to the oxime derivative to understand its vibrational characteristics. researchgate.net

NMR Spectroscopy: To simulate the Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is utilized. tandfonline.com Specifically, theoretical ¹H NMR chemical shifts have been calculated, and these computed values have demonstrated a strong correlation with experimental NMR data. tandfonline.comresearchgate.net This agreement validates the accuracy of the computed molecular geometry and electronic environment of the protons in the molecule.

UV-Vis Spectroscopy: The simulation of the electronic absorption spectrum (UV-Vis) is performed using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com These calculations help in understanding the electronic transitions occurring within the molecule. Studies on this compound have shown that the theoretical UV-Vis spectra calculated with TD-DFT are in good agreement with the experimental spectra, confirming the accuracy of the computational model for predicting the molecule's electronic properties. tandfonline.com The effect of different solvents on the optical properties has also been a subject of these theoretical investigations. tandfonline.com

The table below summarizes the computational methods used for simulating the spectroscopic properties of this compound.

| Spectroscopic Property | Computational Method | Functional/Basis Set | Key Findings |

| Vibrational (IR) | Density Functional Theory (DFT) | B3LYP/6–311++G(d,p) | Good correlation between theoretical and experimental vibrational frequencies. tandfonline.comresearchgate.net |

| NMR | Gauge-Including Atomic Orbital (GIAO) - DFT | B3LYP/6–311++G(d,p) | Calculated ¹H NMR spectra show a good match with experimental data. tandfonline.comresearchgate.net |

| UV-Vis | Time-Dependent DFT (TD-DFT) | B3LYP/6–311++G(d,p) | Theoretical UV-Vis spectra successfully reproduce experimental measurements. tandfonline.com |

Molecular Dynamics and Simulation Studies

While detailed spectroscopic properties of this compound have been extensively investigated through static quantum chemical calculations, specific molecular dynamics (MD) and simulation studies focusing solely on this compound are not widely reported in the surveyed scientific literature.

Molecular dynamics simulations are powerful tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and stability. nih.gov Such studies have been performed on more complex derivatives of this compound, often in the context of drug design and understanding interactions with biological targets like enzymes. lookchem.comacs.orgresearchgate.net For instance, MD simulations have been used to analyze the interaction of related inhibitors with phosphodiesterase 4D (PDE4D). lookchem.com Furthermore, molecular modeling and MD simulations have been suggested as a method to understand how certain oximes might overcome the blood-brain barrier.

However, dedicated research employing molecular dynamics to explore the intrinsic properties of this compound itself, such as its behavior in different solvent environments or its dynamic conformational landscape, is not prominently featured in existing publications. The available computational research on this specific molecule has predominantly focused on the optimization of its geometry and the simulation of its spectroscopic signatures using DFT methods. tandfonline.comresearchgate.net

Reactivity, Chemical Transformations, and Mechanistic Investigations

Oxime-Specific Transformations: Dehydration to Nitriles and Hydrolysis to Carbonyls

The oxime functional group is a versatile precursor, readily undergoing dehydration to form nitriles or hydrolysis to regenerate the parent carbonyl compound.

Dehydration to 4-Methoxybenzonitrile (B7767037): The conversion of 4-methoxybenzaldehyde (B44291) oxime to 4-methoxybenzonitrile is a common and efficient transformation. nsf.gov This dehydration reaction can be accomplished using a variety of reagents. A "one-pot" method starting from 4-methoxybenzaldehyde involves an initial oximation to form the intermediate 4-methoxybenzaldehyde oxime, which is then dehydrated in the presence of an agent like thionyl chloride to yield 4-methoxybenzonitrile with high yields, reportedly over 90%. google.com Other established methods for dehydrating aldoximes include the use of reagents such as triphosgene, oxalyl chloride with a catalytic amount of dimethyl sulfoxide, or systems like triphenylphosphine (B44618) oxide/oxalyl chloride. researchgate.netgoogle.com An enzymatic approach using aldoxime dehydratase (Oxd) also facilitates the conversion of the oxime to the corresponding nitrile with water as the sole byproduct. rsc.org

Selected Methods for Dehydration of this compound

| Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Thionyl Chloride | Organic solvent, 15-30 °C | >90% | google.com |

| Aldoxime Dehydratase (OxdF1) | Biphasic system (n-hexane/buffer) | >99% conversion | rsc.org |

| Potassium Bisulfate | Xylenes, reflux | High conversion reported for analogous oximes | google.com |

| Triphenylphosphine oxide (cat.), Oxalyl chloride | - | High yields reported for various aldoximes | researchgate.net |

Hydrolysis to 4-Methoxybenzaldehyde: The regeneration of the parent carbonyl compound from the oxime, known as deoximation, is a crucial reaction for deprotection strategies in organic synthesis. scielo.br While classical acid hydrolysis can achieve this, the conditions are often harsh and may not be suitable for molecules with acid-sensitive functional groups. niscpr.res.inmdpi.com Consequently, numerous milder methods have been developed. Kinetic and equilibrium studies on the hydrolysis and isomerization of (E)- and (Z)-p-methoxybenzaldehyde oximes in aqueous perchloric acid have shown that the reaction proceeds through a common tetrahedral intermediate. researchgate.net At low acid concentrations, the rate-determining step is the attack of water on the protonated oxime. researchgate.net Alternative methods for deoximation include oxidative cleavage using reagents like N-bromophthalimide (NBPI) under microwave irradiation, which can provide the corresponding aldehyde in high yield and chemoselectively in the presence of other functional groups like alcohols. scielo.br

Addition Reactions Involving the Oxime Moiety

This compound can act as an effective oxygen-centered nucleophile in asymmetric oxa-Michael addition reactions. researchgate.net This transformation is a powerful method for forming carbon-oxygen bonds enantioselectively. nih.gov In particular, the organocatalyzed conjugate addition of this compound to β-trifluoromethyl-β-disubstituted nitroalkenes has been demonstrated to be highly efficient. researchgate.netmdpi.com

This reaction is often catalyzed by chiral bifunctional cinchona alkaloid-based thioureas. researchgate.netrsc.org These catalysts activate the nitroalkene electrophile through hydrogen bonding with the thiourea (B124793) moiety while the basic amine site of the alkaloid interacts with the oxime nucleophile, facilitating a stereocontrolled addition. This approach yields trifluoromethylated oxime ethers that possess a challenging tetrasubstituted carbon stereocenter with good yields and high enantioselectivities. researchgate.netbuchler-gmbh.com The reaction feasibility was initially tested by reacting this compound with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene, and optimization of catalysts and conditions led to high stereocontrol. rsc.org

Asymmetric Oxa-Michael Addition of this compound (1a) to Nitroalkenes (2)

| Nitroalkene Substrate (2) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene | Cinchonidine-derived thiourea | 94 | 90 | rsc.org |

| (E)-2-(4-chlorophenyl)-3,3,3-trifluoro-1-nitroprop-1-ene | Cinchonidine-derived thiourea | 95 | 91 | rsc.org |

| (E)-3,3,3-trifluoro-2-(4-methylphenyl)-1-nitroprop-1-ene | Cinchonidine-derived thiourea | 96 | 90 | rsc.org |

| (E)-2-(3,5-dimethylphenyl)-3,3,3-trifluoro-1-nitroprop-1-ene | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea | - | - | buchler-gmbh.com |

Catalyzed Transformations and Reaction Pathway Elucidation

This compound participates in a range of catalyzed transformations beyond Michael additions. It serves as a competent nucleophile in Lewis acid-catalyzed reactions. For instance, in the presence of boron trifluoride etherate (BF₃·OEt₂), it reacts with activated aziridines in an SN2-type ring-opening to afford oxime amino ethers in good to high yields. thieme-connect.comthieme-connect.com

The compound is also reactive under photocatalytic conditions. A visible-light-catalyzed formal [4+2] cycloaddition between various benzaldehyde (B42025) oximes, including the 4-methoxy derivative, and o-hydroxybenzyl alcohols has been developed to synthesize 2,4-diaryl-2H-benzo[e] researchgate.netthieme-connect.comoxazin-3(4H)-ols. rsc.org In a reaction involving this compound and 2-hydroxy benzylalcohol, the corresponding 1,3-oxazine product was obtained in an 81% yield. rsc.org

Furthermore, this compound has been identified as a key intermediate in the reaction pathway of the cobalt-nanoparticle catalyzed oxidative self-coupling of 4-methoxybenzylamine. hep.com.cn Its detection during the reaction, along with 4-methoxybenzaldehyde and the final product 4-methoxybenzonitrile, suggests a mechanism where the initially formed imine is hydrolyzed to the aldehyde, which can then react with byproducts to form the oxime before further transformation. hep.com.cn

Photoinduced Electron Transfer and Radical Chemistry of this compound

The photochemistry of this compound involves electron transfer processes that lead to the formation of distinct radical intermediates, which dictate the final product distribution between the corresponding aldehyde and nitrile. nih.govacs.org Studies using photosensitizers such as chloranil (B122849) have revealed that the reaction mechanism is highly dependent on the oxidation potential of the specific benzaldehyde oxime derivative. nih.govacs.org

For benzaldehyde oximes with favorable free energy for electron transfer (ΔG_ET), typically those with an oxidation potential below 2.0 V, the reaction with the triplet sensitizer (B1316253) proceeds via an electron-transfer mechanism. nih.govacs.org However, for oximes with oxidation potentials greater than 2.0 V, the quenching of the sensitizer occurs at rates that are independent of the oxidation potential, which points to a change in mechanism to a hydrogen atom transfer (HAT) pathway. nih.govacs.org

The photosensitized reaction of aldoximes like this compound can lead to both the parent aldehyde and the corresponding nitrile, proceeding through two different radical intermediates. nih.govacs.org

Iminoxyl Radical : This radical is the key intermediate in the pathway leading to the formation of the aldehyde (4-methoxybenzaldehyde). nih.govacs.org The iminoxyl radical itself can be formed through two distinct mechanisms depending on the oxime's electronic properties:

Electron Transfer-Proton Transfer (ET-PT): For oximes with low oxidation potentials, the reaction begins with an initial electron transfer to the excited sensitizer, forming a radical cation, which then undergoes a proton transfer to yield the iminoxyl radical. nih.govacs.org

Hydrogen Atom Transfer (HAT): For oximes with higher oxidation potentials, the iminoxyl radical is formed directly through the abstraction of the hydroxyl hydrogen atom by the excited sensitizer. nih.govacs.org

Iminoyl Radical : The formation of the nitrile product (4-methoxybenzonitrile) is proposed to occur via an intermediate iminoyl radical. nih.govacs.org This radical can be generated either by direct hydrogen atom abstraction from the C-H bond of the oxime or through an alternative electron-transfer-proton-transfer sequence. nih.gov

The generation and reactivity of iminoxyl radicals are central to modern synthetic methods, as these radicals can undergo various inter- and intramolecular reactions. nih.govbeilstein-journals.org

A Hydrogen Atom Transfer (HAT) mechanism becomes the dominant pathway for the reaction between triplet chloranil and substituted benzaldehyde oximes that possess oxidation potentials greater than 2.0 V. nih.govacs.org In this process, the excited-state sensitizer directly abstracts the hydrogen atom from the oxime's hydroxyl group (O-H). nih.gov This is a concerted movement of a proton and an electron (a hydrogen atom) in a single kinetic step. scripps.edu The rate of this reaction is primarily dependent on the O-H bond strength, which is virtually the same for all the oximes in the series studied, explaining why the quenching rates become independent of the substituent and the oxidation potential in this regime. nih.govacs.org This direct HAT process leads to the formation of the iminoxyl radical, which subsequently participates in the reaction cascade to form the aldehyde product. nih.govacs.org The concept of HAT is a fundamental process in radical chemistry, enabling transformations of C-H bonds and other functional groups under specific catalytic conditions. nih.govbeilstein-journals.org

Ring-Opening Reactions with Activated Heterocycles (e.g., Aziridines)

This compound serves as an effective nucleophile in the ring-opening of activated aziridines, leading to the formation of valuable oxime amino ethers. These reactions are typically catalyzed by a Lewis acid and proceed with a high degree of regioselectivity. The strain within the three-membered aziridine (B145994) ring makes it susceptible to nucleophilic attack, a process enhanced by the presence of an electron-withdrawing activating group on the nitrogen atom. nih.gov

In a study utilizing a variety of 2-aryl-N-tosylaziridines, this compound was shown to react under optimized conditions to afford the corresponding ring-opened products. thieme-connect.com The reaction's efficiency is influenced by the electronic properties of the substituents on both the aziridine and the oxime. For instance, the reaction of this compound with N-arylsulfonylaziridines bearing different substituents on the arylsulfonyl group demonstrated that strong electron-donating groups on the aziridine, such as mesityl, methoxy (B1213986), or tert-butyl, resulted in excellent yields of the corresponding oxime amino ethers (up to 82%). thieme-connect.com

The regioselectivity of the attack is a crucial aspect of these transformations. For 2-substituted aziridines, the nucleophilic attack can, in principle, occur at either of the two ring carbons. nih.gov In the case of reactions involving this compound with 2-aryl-N-tosylaziridines, the reaction proceeds via an Sₙ2-type mechanism, with the oxime preferentially attacking the less hindered carbon of the aziridine ring. thieme-connect.comthieme-connect.com

A range of substituted 2-aryl-N-tosylaziridines has been successfully employed in this reaction, showcasing the substrate tolerance. The electronic nature of the substituent on the 2-phenyl group of the aziridine influences the reaction yield. Aziridines with electron-donating groups like tert-butyl or electron-withdrawing halogen groups (F, Cl, Br) at the 4-position of the 2-phenyl ring react with this compound to give good to high yields of the single regioisomeric product. thieme-connect.com

Table 1: Ring-Opening of Activated Aziridines with this compound thieme-connect.com

| Aziridine Substrate (1) | Product (3) | Yield (%) |

| N-(4-Methylphenylsulfonyl)-2-phenylaziridine (1a) | Oxime amino ether (3a) | 78 |

| N-(4-Methylphenylsulfonyl)-2-(4-tert-butylphenyl)aziridine (1b) | Oxime amino ether (3b) | 64 |

| N-(4-Methylphenylsulfonyl)-2-(4-fluorophenyl)aziridine (1c) | Oxime amino ether (3c) | 81 |

| N-(4-Methylphenylsulfonyl)-2-(4-chlorophenyl)aziridine (1d) | Oxime amino ether (3d) | 75 |

| N-(4-Methylphenylsulfonyl)-2-(4-bromophenyl)aziridine (1e) | Oxime amino ether (3e) | 72 |

| N-(Mesitylsulfonyl)-2-phenylaziridine (1k) | Oxime amino ether (3k) | 82 |

| N-(4-Methoxyphenylsulfonyl)-2-phenylaziridine (1l) | Oxime amino ether (3l) | 79 |

| N-(4-tert-Butylphenylsulfonyl)-2-phenylaziridine (1m) | Oxime amino ether (3m) | 75 |

Oxime Metathesis and Exchange Reactions

Oxime metathesis represents a dynamic and reversible chemical process involving the exchange of substituents between two oxime or oxime ether molecules. This reaction is typically acid-catalyzed and allows for the creation of dynamic chemical networks. rsc.org

Studies on the metathesis reaction involving derivatives of this compound have provided insights into the mechanism and substituent effects. For example, the reaction between 4-methoxybenzaldehyde O-hexyl oxime and 4-nitrobenzaldehyde (B150856) O-(but-3-ene) oxime in the presence of para-toluenesulfonic acid at 100 °C demonstrates the exchange of the oxime ether groups. The reaction progress can be monitored by NMR spectroscopy. rsc.org

The proposed mechanism for acid-catalyzed oxime metathesis involves a rate-determining step that is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org The presence of an electron-donating group (EDG) like the methoxy group in this compound can affect the reaction rate. Computational studies using DFT (Density Functional Theory) have been employed to model the reaction profile, including the energies of reactants, products, intermediates, and transition states. rsc.org

In addition to metathesis, 4-methoxybenzaldehyde can participate in exchange reactions. These are fundamental reactions in the formation of oximes and hydrazones. The formation of this compound itself is an exchange reaction between 4-methoxybenzaldehyde and hydroxylamine (B1172632). The rate of such reactions can be significantly influenced by the catalyst and pH. For instance, the use of bifunctional amine-based buffers has been shown to accelerate oxime and hydrazone formation at neutral pH. rsc.org These catalysts are particularly effective for electron-rich carbonyl compounds like 4-methoxybenzaldehyde. rsc.org

Table 2: Examples of Oxime Metathesis Reactants rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions |

| 4-Methoxybenzaldehyde O-hexyl oxime | 4-Nitrobenzaldehyde O-(but-3-ene) oxime | p-Toluenesulfonic acid | 100 °C |

| Benzaldehyde O-(but-3-ene) oxime | 4-Methoxybenzaldehyde O-hexyl oxime | p-Toluenesulfonic acid | Not specified |

Stereochemical Aspects and Isomerism of 4 Methoxybenzaldehyde Oxime

E/Z Isomerism and Stereochemical Control in Synthesis

The C=N double bond in 4-methoxybenzaldehyde (B44291) oxime is stereogenic, leading to the existence of two geometric isomers: the E-isomer (from the German entgegen, meaning opposite) and the Z-isomer (from the German zusammen, meaning together). In the E-isomer, the hydroxyl group (-OH) of the oxime is on the opposite side of the aromatic ring, while in the Z-isomer, they are on the same side.

The synthesis of oximes from the corresponding aldehyde, 4-methoxybenzaldehyde, and hydroxylamine (B1172632) typically yields a mixture of both E and Z isomers. researchgate.net The ratio of these isomers can be influenced by several factors during the reaction, including the solvent, temperature, and pH. For instance, acid catalysis can promote the interconversion between the two isomers. researchgate.netresearchgate.net Studies on p-methoxybenzaldehyde oximes have shown that in aqueous solutions, isomerization and hydrolysis proceed through a common tetrahedral intermediate. researchgate.net At low acid concentrations, the attack of water on the protonated oxime is the rate-determining step, and distinct isomerization is not observed. researchgate.net However, at higher acid concentrations, the E to Z isomerization becomes a faster, observable reaction that competes with hydrolysis. researchgate.net

Achieving stereochemical control to selectively synthesize one isomer over the other is a significant area of research. Specific reaction conditions can be employed to favor the formation of either the thermodynamically more stable isomer or the kinetically favored one. For p-methoxybenzaldehyde oxime, the E isomer is generally found to be the more stable of the two. researchgate.net A study determined the equilibrium constant (KT = [E]/[Z]) for the neutral oximes to be 8, indicating a clear preference for the E configuration at equilibrium. researchgate.net

Methods for stereoselective synthesis often involve treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions, which can lead to the precipitation of one isomer as a salt. google.com Another approach involves base-catalyzed reactions, which have been shown to produce high yields of the E-aldoxime isomer under mild conditions. researchgate.net

Table 1: Equilibrium and Protonation Constants for 4-Methoxybenzaldehyde Oxime Isomers

| Parameter | Isomer | Value | Reference |

|---|---|---|---|

| Isomerization Equilibrium Constant (KT = [E]/[Z]) | Neutral Oximes | 8 | researchgate.net |

| pKa | E-Isomer (protonated) | -0.55 | researchgate.net |

Conformational Analysis and Interconversion Barriers in Solution and Solid State

Beyond E/Z isomerism, this compound exhibits conformational flexibility, primarily due to rotation around the C-C single bond connecting the phenyl ring and the oxime group, and the C-O bond of the methoxy (B1213986) group. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the conformational landscape and determine the most stable geometries of the molecule. researchgate.netsemanticscholar.org These analyses help in understanding the molecule's structure and stability arising from hyperconjugative interactions and charge delocalization. researchgate.netsemanticscholar.org

In solution, the molecule is more dynamic, and there is an equilibrium between different conformers. The energy barriers to interconversion between these conformers, as well as between the E and Z isomers, can be studied using various spectroscopic techniques and theoretical calculations. The interconversion between E and Z isomers in aqueous acid is proposed to occur via a protonated oxime-water adduct, where rotation around the C-N single bond becomes possible. researchgate.net Theoretical calculations suggest this pathway has an energy barrier of 14.2 kcal/mol. researchgate.net This is considered more favorable than a mechanism involving the formation of a tetrahedral intermediate through water addition to the C=N double bond. researchgate.net

Influence of Stereochemistry on Reactivity and Derived Product Formation

The distinct spatial arrangement of atoms in the E and Z isomers of this compound directly influences their chemical reactivity and the structure of the products they form. The accessibility of the lone pair of electrons on the nitrogen atom and the hydroxyl group is different in each isomer, leading to differences in their behavior as nucleophiles or in reactions involving the oxime functionality.

For example, in O-alkylation reactions, the configuration of the starting oxime can be retained in the product. It has been shown that the O-alkylation of oximes with Michael acceptors can proceed stereospecifically, with retention of the oxime's original configuration. researchgate.net This means that the E-oxime will predominantly yield the E-oxime ether, and the Z-oxime will yield the Z-oxime ether.

Furthermore, the stereochemistry of the oxime is crucial in intramolecular reactions where the oxime nitrogen participates in a cyclization. The geometry of the starting isomer determines the feasibility of the cyclization and the stereochemistry of the resulting cyclic product. For instance, iridium-catalyzed intramolecular N-allylation of oximes can proceed with high enantioselectivity even when starting from E/Z mixtures, leading to the formation of cyclic nitrones. researchgate.net This highlights how stereochemistry influences the formation of complex, multi-ring structures. The ability to use E/Z mixtures convergently in such reactions is a significant advantage, as it bypasses the need for isomer separation. researchgate.net

The different reactivity of the stereoisomers is a fundamental concept, analogous to how endo and exo isomers in Diels-Alder reactions exhibit different kinetic and thermodynamic profiles. vub.be The E and Z isomers of an oxime can be considered diastereomers when reacting with a chiral reagent, leading to products with different physical and chemical properties.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Methoxybenzaldehyde (B44291) Oxime as a Versatile Synthetic Intermediate for Complex Molecules

4-Methoxybenzaldehyde oxime, also known as p-anisaldehyde oxime, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. chemimpex.comlookchem.comcymitquimica.com Its molecular structure, featuring a methoxy (B1213986) group that enhances reactivity and an oxime functional group, makes it an excellent and highly utilized intermediate in organic synthesis. chemimpex.comevitachem.com Chemists leverage this compound to efficiently create intricate molecular architectures for applications in pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comcymitquimica.com

The oxime group of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, which are essential scaffolds in medicinal chemistry. The compound can be readily converted into nitrile oxides, which then undergo cycloaddition reactions to form five-membered rings. preprints.org

One of the most common applications is in the synthesis of isoxazolines and isoxazoles. bsu.edu Research has demonstrated one-pot syntheses where 4-methoxybenzaldehyde (anisaldehyde) is first converted to the oxime and then reacted with dipolarophiles like alkenes to yield isoxazolines. bsu.educhemrxiv.org For instance, a one-pot, three-step process using 4-methoxybenzaldehyde as a starting material under ultrasound irradiation can produce 3,5-disubstituted isoxazoles. preprints.org This process involves the in situ generation of the corresponding nitrile oxide from the oxime, followed by a copper(I)-catalyzed cycloaddition with an alkyne. preprints.org Another method involves the electrochemical synthesis of isoxazolines from the reaction of benzaldehyde (B42025) oximes with electron-deficient alkenes. chemrxiv.org

The compound also serves as a precursor for pyrazoline derivatives. lookchem.com Chalcones, which can be synthesized via Claisen-Schmidt condensation from 4-methoxybenzaldehyde, are common intermediates that react with hydrazine (B178648) derivatives to form the pyrazoline ring system. nih.govnih.gov These pyrazoline scaffolds are investigated for various biological activities, including potential antileukemic properties. nih.gov

The versatility of the oxime functional group allows for its participation in various cyclization reactions, making it a valuable precursor for a diverse range of heterocyclic systems. smolecule.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Isoxazoles | One-pot, three-step cycloaddition | Hydroxylamine (B1172632) hydrochloride, Terminal alkyne, Copper(I) catalyst, Ultrasound | preprints.org |

| Isoxazolines | One-pot synthesis from the aldehyde | Hydroxylamine hydrochloride, Allyl alcohol, Bleach | bsu.edu |

| Isoxazolines | Electrochemical 1,3-dipolar cycloaddition | Electron-deficient alkenes (e.g., tert-butyl acrylate) | chemrxiv.org |

Beyond heterocycles, this compound is a foundational component for constructing multifunctional organic compounds. chemimpex.com Its utility is prominent in the development of new agrochemicals and pharmaceuticals. chemimpex.comcymitquimica.comevitachem.com The oxime's structure can be elaborated through various chemical transformations to introduce diverse functional groups, leading to molecules with specific biological activities. chemimpex.comjst.go.jp

It is explored as a precursor for developing targeted herbicides or pesticides. chemimpex.com For example, a series of novel oxime ether derivatives were synthesized from this compound, with some exhibiting significant larvicidal activity against Myzus persicae and excellent fungicidal activity against Rhizoctonia solani. jst.go.jp The compound 4-methoxybenzaldehyde O-(4-bromobenzyl) oxime was identified as particularly potent in these studies. jst.go.jp This demonstrates the role of the this compound scaffold as a base for creating complex, biologically active molecules for agricultural use. chemimpex.com

Development of Novel Functionalized Compounds via Derivatization of this compound

The derivatization of the oxime functional group is a key strategy for creating novel compounds with tailored properties. The hydroxyl group of the oxime can be alkylated or acylated to produce a wide range of oxime ethers and esters, which often exhibit enhanced biological activities compared to the parent oxime. jst.go.jpmdpi.com

A significant area of research involves the synthesis of oxime ethers for pharmaceutical applications. In one study, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to this compound, were designed and synthesized as potential phosphodiesterase 4D (PDE4D) inhibitors. acs.orgnih.gov By modifying the chain linking the core moiety to a terminal amine, researchers were able to develop potent and selective inhibitors, highlighting the value of the methoxyphenyl oxime scaffold in drug discovery. acs.orgnih.gov

Further research into oxime ether derivatives has yielded compounds with notable insecticidal and fungicidal properties. jst.go.jp The synthesis of these compounds involves the reaction of this compound with various substituted benzyl (B1604629) halides, leading to a library of potential agrochemicals. jst.go.jp These studies underscore how the systematic derivatization of this compound allows for the exploration of structure-activity relationships and the development of new functional molecules. jst.go.jpnih.gov

Role in Polymer Chemistry and Resin Formulation

This compound and its derivatives also find applications in materials science, particularly in polymer chemistry. chemimpex.com The compound can be incorporated into polymer backbones or used in the formulation of resins to enhance material properties such as stability and reactivity. chemimpex.com

Research on related structures, such as p-hydroxybenzaldehyde oxime, demonstrates the potential for these compounds to act as monomers in the synthesis of terpolymers. researchgate.net Copolymers synthesized from p-hydroxybenzaldehyde oxime, formaldehyde, and various substituted acetophenones have been shown to possess excellent antibacterial and antifungal activities. researchgate.net This suggests that polymers incorporating the benzaldehyde oxime moiety can be designed as functional materials with inherent biocidal properties. researchgate.net

Furthermore, oximes in general are used in industrial chemistry as intermediates for the production of caprolactam, which is the monomer precursor for the widely used polymer Nylon 6. smolecule.com The reactivity of the oxime group is central to the Beckmann rearrangement, a key step in this industrial process. This highlights the fundamental importance of oxime compounds, including this compound, in the synthesis of essential polymeric materials.

Exploration in Nonlinear Optical Materials Development Based on this compound Scaffolds

The field of nonlinear optics (NLO) explores materials that exhibit a nonlinear response to intense electromagnetic fields, with applications in optical switching, data storage, and frequency conversion. royalsocietypublishing.org Organic molecules with a D-π-A (donor-π bridge-acceptor) structure are prime candidates for NLO materials due to their potential for large intramolecular charge transfer. royalsocietypublishing.org